2-Bromo-4-(2-thienyl)thiazole

Overview

Description

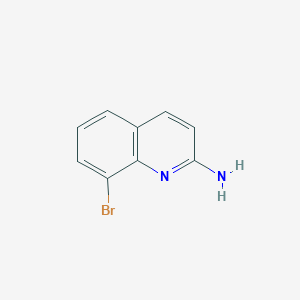

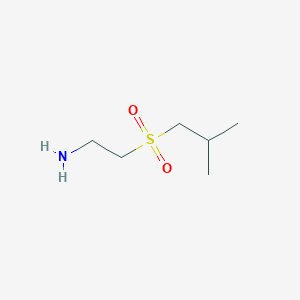

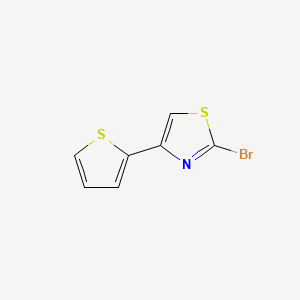

2-Bromo-4-(2-thienyl)thiazole is a chemical compound with the molecular formula C7H4BrNS2 and a molecular weight of 246.15 . It is a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of 2-Bromo-4-(2-thienyl)thiazole and its derivatives has been reported in several studies . For instance, one method involves the bromination of substituted methyl 2-R-thienyl ketones with bromine in chloroform to yield bromomethyl 2-thienyl ketones . These are then converted to quaternary pyridinium salts and 2-amino-4-(2-thienyl)thiazoles .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(2-thienyl)thiazole is represented by the InChI code 1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H . This indicates that the compound contains seven carbon atoms, four hydrogen atoms, one bromine atom, one nitrogen atom, and two sulfur atoms .Physical And Chemical Properties Analysis

2-Bromo-4-(2-thienyl)thiazole is a laboratory chemical with a molecular weight of 246.15 . Its physical and chemical properties are not well-documented in the literature.Scientific Research Applications

Antimicrobial Properties Research into 2-Bromo-4-(2-thienyl)thiazole derivatives has led to the development of compounds with significant antimicrobial properties. By synthesizing 2,5-dichloro thienyl substituted thiazole derivatives, researchers have identified molecules with good antifungal and antibacterial activities. These compounds have been shown to inhibit the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase, a new target for antifungal agents, indicating potential applications in the development of new antimicrobial drugs (Sarojini et al., 2010).

Organic Ionic Liquids (OILs) Synthesis 2-Bromo-4-(2-thienyl)thiazole has been involved in the synthesis of thiazolium-ion based organic ionic liquids (OILs). These novel OILs have been found to promote the benzoin condensation of benzaldehyde, demonstrating their utility in organic synthesis and potential application in various chemical transformations (Davis & Forrester, 1999).

Corrosion Inhibition The compound and its derivatives have been studied for their corrosion inhibition performances on iron. Through density functional theory (DFT) calculations and molecular dynamics simulations, certain thiazole and thiadiazole derivatives have been predicted to exhibit significant inhibition efficiency against the corrosion of iron, suggesting their application as corrosion inhibitors in industrial settings (Kaya et al., 2016).

Chemoselective Synthesis 2-Bromo-4-(2-thienyl)thiazole plays a role in the chemoselective preparation of thiazoles. A synthetic protocol utilizing 1,3-dibromo-1,1-difluoro-2-propanone has been reported for the preparation of bromodifluoromethyl thiazoles, showcasing the versatility of 2-Bromo-4-(2-thienyl)thiazole in facilitating selective synthetic routes in medicinal chemistry and drug discovery (Colella et al., 2018).

Safety And Hazards

2-Bromo-4-(2-thienyl)thiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

properties

IUPAC Name |

2-bromo-4-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXGEQOSIYEEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(2-thienyl)thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)

![7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B1519118.png)